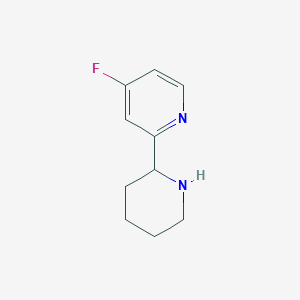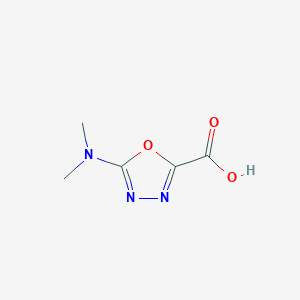
5-(Dimethylamino)-1,3,4-oxadiazole-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Dimethylamino)-1,3,4-oxadiazole-2-carboxylic acid is a heterocyclic compound that features an oxadiazole ring substituted with a dimethylamino group and a carboxylic acid group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dimethylamino)-1,3,4-oxadiazole-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazides with carbon disulfide and subsequent cyclization to form the oxadiazole ring. The dimethylamino group can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. The scalability of the synthesis process is crucial for industrial applications.
化学反应分析
Types of Reactions
5-(Dimethylamino)-1,3,4-oxadiazole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
科学研究应用
5-(Dimethylamino)-1,3,4-oxadiazole-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in the development of fluorescent probes and sensors due to its unique photophysical properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of drug discovery.
Industry: It is used in the production of advanced materials, including polymers and nanomaterials, due to its stability and reactivity.
作用机制
The mechanism of action of 5-(Dimethylamino)-1,3,4-oxadiazole-2-carboxylic acid involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the oxadiazole ring can engage in π-π stacking interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets.
相似化合物的比较
Similar Compounds
5-(Dimethylamino)-1,3,4-thiadiazole-2-carboxylic acid: Similar structure but with a sulfur atom replacing the oxygen in the ring.
5-(Dimethylamino)-1,3,4-triazole-2-carboxylic acid: Contains a triazole ring instead of an oxadiazole ring.
5-(Dimethylamino)-1,3,4-oxadiazole-2-sulfonic acid: Similar structure but with a sulfonic acid group instead of a carboxylic acid group.
Uniqueness
5-(Dimethylamino)-1,3,4-oxadiazole-2-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties
属性
分子式 |
C5H7N3O3 |
|---|---|
分子量 |
157.13 g/mol |
IUPAC 名称 |
5-(dimethylamino)-1,3,4-oxadiazole-2-carboxylic acid |
InChI |
InChI=1S/C5H7N3O3/c1-8(2)5-7-6-3(11-5)4(9)10/h1-2H3,(H,9,10) |
InChI 键 |
ROXVCZPTUUZDQW-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=NN=C(O1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



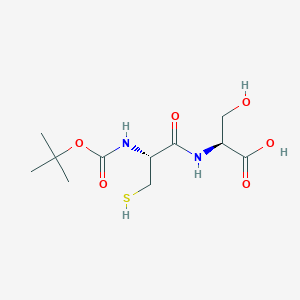

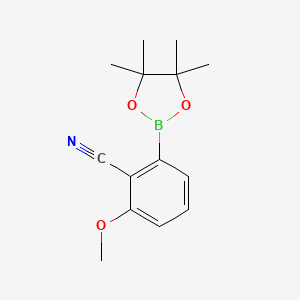


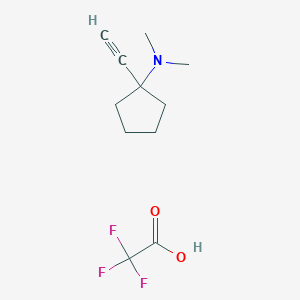
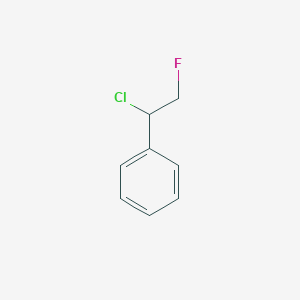

![Methyl 2-isopropyl-1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide](/img/structure/B15309598.png)
![2,5-Diazaspiro[3.4]octane](/img/structure/B15309610.png)
![N-[2-amino-1-(naphthalen-2-yl)ethyl]-2,3-dihydro-1-benzofuran-7-carboxamide hydrochloride](/img/structure/B15309611.png)
